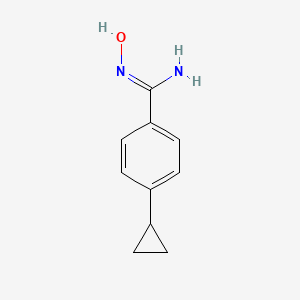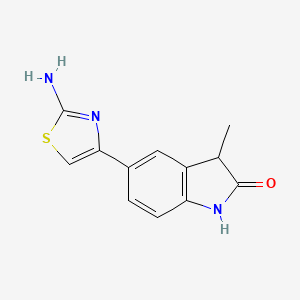amine](/img/structure/B15273331.png)
[1-(2-Bromophenyl)ethyl](propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)ethylamine: is an organic compound that belongs to the class of amines It features a bromine atom attached to a phenyl ring, which is further connected to an ethyl chain and an isopropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromination of Phenylethylamine: The synthesis begins with the bromination of phenylethylamine. This can be achieved by reacting phenylethylamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature.
Alkylation: The brominated product is then subjected to alkylation with isopropylamine. This step involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 1-(2-Bromophenyl)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions. This reaction is typically carried out in the presence of a suitable base and solvent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium cyanide in DMF, sodium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted phenylethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: 1-(2-Bromophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between amines and biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development: 1-(2-Bromophenyl)ethylamine is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of the bromine atom and the amine group allows the compound to form hydrogen bonds and hydrophobic interactions, stabilizing its binding to the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chlorophenyl)ethylamine
- 1-(2-Fluorophenyl)ethylamine
- 1-(2-Iodophenyl)ethylamine
Uniqueness
- Bromine Atom : The presence of the bromine atom in 1-(2-Bromophenyl)ethylamine imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in substitution reactions, making the compound a valuable intermediate in organic synthesis.
- Steric Effects : The size of the bromine atom influences the steric interactions within the molecule, affecting its binding affinity to molecular targets and its overall reactivity.
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
N-[1-(2-bromophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-9(3)10-6-4-5-7-11(10)12/h4-9,13H,1-3H3 |
InChI-Schlüssel |
JVQGMVCOZIUHMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)




![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)

![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)

